3-Acetoxy-4-methoxyphenylboronic acid
Description
3-Acetoxy-4-methoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an acetoxy group (-OAc) at the 3-position and a methoxy group (-OMe) at the 4-position. It is commonly utilized as a pinacol ester (this compound pinacol ester, CAS: 917757-44-9) to enhance stability and reactivity in Suzuki-Miyaura cross-coupling reactions .
Properties
Molecular Formula |
C9H11BO5 |
|---|---|
Molecular Weight |
209.99 g/mol |
IUPAC Name |
(3-acetyloxy-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5,12-13H,1-2H3 |
InChI Key |
MPQVDHLVPHARQS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC(=O)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Overview
3-Acetoxy-4-methoxyphenylboronic acid is a phenylboronic acid derivative that can be used in various synthetic reactions. Boronic acids are generally stable and can be easily synthesized, making them useful in medicinal chemistry.
Synthesis Methods
Palladium-Catalyzed Coupling Reactions Compounds can be synthesized through palladium-catalyzed coupling reactions using substituted 3-bromo-2-phenyl-2H-indazole or 3-bromo-1H-indazole, the appropriate phenylboronic acid or phenylboronic acid pinacol ester, palladium (II) acetate, triphenylphosphine, and sodium carbonate under microwave irradiation.
The reaction mixture is heated at 150 °C under microwave irradiation for 20 minutes.
The reaction is then poured into water and extracted with ethyl acetate. The organic phase is washed with brine, dried with anhydrous sodium sulfate, and concentrated under vacuum. The residue is purified by column chromatography using hexane-ethyl acetate.
- From Commercially Available Pinacol Ester this compound can be obtained from commercially available this compound pinacol ester. The acetoxy group can be hydrolyzed in situ under basic reaction conditions to directly obtain the desired compounds.
General Procedures for Synthesis of Phenylboronic acids
- Transmetallation of Aromatic Silanes and Stannanes Trialkylaryl silanes and stannanes are transmetallated with a boron halide, resulting in an arylboron dibromide compound that then undergoes acidic hydrolysis, forming relatively simple phenylboronic acids.
- Bromine–Lithium Exchange Reactions Boronic acids can be synthesized using flow chemistry. By suppressing the protonation and butylation side reactions through flow chemistry, the borylation reaction is prioritized, accomplishing the synthesis of a phenylboronic acid.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to yield corresponding alcohols.
Substitution: The acetoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phenol derivatives, alcohols, and substituted phenylboronic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetoxy-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4-methoxyphenylboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the presence of the acetoxy and methoxy groups, which enhance the reactivity and stability of the compound during the reaction .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₅H₂₁BO₅ (pinacol ester form) .
- Molecular Weight : 292.137 g/mol .
- Purity : ≥95% (commercially available) .
- Storage : Stable at 2–8°C under inert conditions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The acetoxy-methoxy substitution pattern distinguishes this compound from other phenylboronic acids. Below is a comparison with structurally related boronic acids:
Reactivity and Stability
- Acetoxy Group : The 3-acetoxy substituent in the target compound is prone to hydrolysis under basic conditions, enabling one-pot synthesis of hydroxylated derivatives without pre-protection . This contrasts with 4-methoxyphenylboronic acid , which lacks hydrolyzable groups and is more stable but less versatile in stepwise syntheses .
- Electron-Donating vs. Withdrawing Groups : Compared to 3-methoxy-4-(methoxycarbonyl)phenylboronic acid , which has an electron-withdrawing methoxycarbonyl group, the target compound’s methoxy and acetoxy groups are electron-donating, enhancing its nucleophilicity in cross-coupling reactions .
Industrial and Research Relevance
- Pharmaceutical Utility : The target compound’s acetoxy group is leveraged in cytotoxic hybrid molecules (e.g., compound 5 in ), outperforming simpler analogs like 4-methoxyphenylboronic acid in bioactivity due to its tunable hydrolysis .
- Cost and Availability : While the pinacol ester form is commercially available (≥95% purity, $185–613/g), analogs like 3-fluoro-4-(methoxycarbonyl)phenylboronic acid are more expensive ($3,000–9,800/g) due to specialized fluorination steps .
Research Findings and Data
Stability Data
- Thermal Stability: The pinacol ester form remains stable at room temperature for >6 months when stored at 2–8°C, whereas non-esterified boronic acids (e.g., 4-methoxyphenylboronic acid) require rigorous anhydrous conditions .
Q & A
Q. What are the common synthetic routes for 3-Acetoxy-4-methoxyphenylboronic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves functionalizing a phenylboronic acid precursor. A general approach includes:
Starting Materials : Use 4-methoxyphenylboronic acid (or derivatives) as a base structure. Introduce the acetoxy group via esterification or substitution reactions.
Catalysts : Employ palladium catalysts for Suzuki-Miyaura coupling if constructing the boronic acid moiety in situ .
Reaction Optimization :
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
- Protecting Groups : Use acetyl chloride under anhydrous conditions to introduce the acetoxy group while preserving boronic acid functionality .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/water mixtures improves purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy at C4, acetoxy at C3). Look for characteristic peaks:
- Methoxy: δ ~3.8 ppm (singlet).
- Acetoxy: δ ~2.3 ppm (CH₃) and ~169 ppm (C=O in ¹³C NMR) .
Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 224.04 (C₉H₁₁BO₅).
HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>98%) and detect trace impurities .
FT-IR : Identify B-O (∼1350 cm⁻¹) and ester C=O (∼1740 cm⁻¹) stretches .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in a sealed container to prevent hydrolysis of the acetoxy group .
- Moisture Control : Use desiccants (silica gel) to avoid boronic acid degradation to boric acid.
- Light Sensitivity : Protect from UV exposure by using amber glass vials .
- Solvent Stability : Dissolve in anhydrous DMSO (for long-term storage) to prevent aggregation .
Advanced Research Questions
Q. How can cross-coupling reaction efficiencies be enhanced using this compound as a reagent?
Methodological Answer: Optimize Suzuki-Miyaura or Chan-Lam couplings:
Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl halide couplings. For Chan-Lam, Cu(OAc)₂ with ligands (e.g., pyridine) improves yields .
Base Choice : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) in THF/H₂O mixtures maintains pH 9–10, critical for boronate formation.
Byproduct Mitigation :
Q. What strategies resolve spectral data contradictions when analyzing derivatives of this compound?
Methodological Answer: Address discrepancies via:
Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted) to clarify overlapping NMR signals .
2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing acetoxy vs. methoxy carbons) .
X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) with single-crystal data .
Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. How does the acetoxy group influence the compound's reactivity compared to other substituents?
Methodological Answer: The acetoxy group modifies reactivity through:
Electronic Effects :
- Electron-Withdrawing : Reduces electron density at the boronic acid, slowing protodeboronation but enhancing electrophilic cross-coupling .
Steric Effects :
- Ortho-Substitution : The acetoxy group at C3 introduces steric hindrance, reducing undesired dimerization in Suzuki reactions .
Hydrolytic Stability : Acetoxy is more hydrolytically stable than hydroxyl groups, making the compound suitable for aqueous reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
